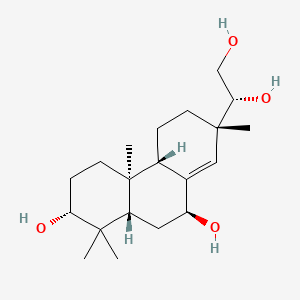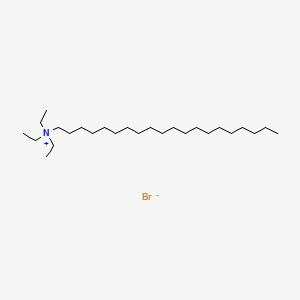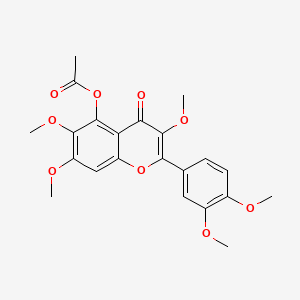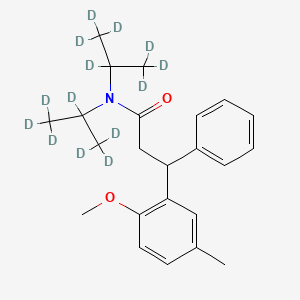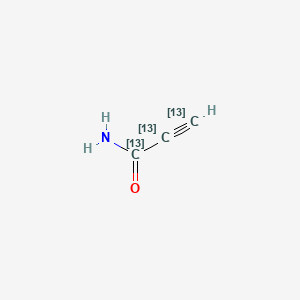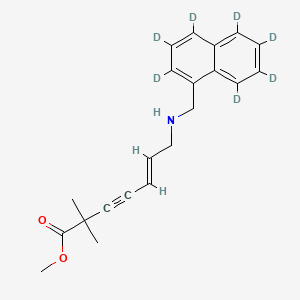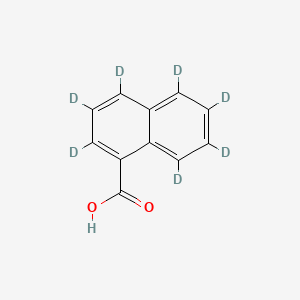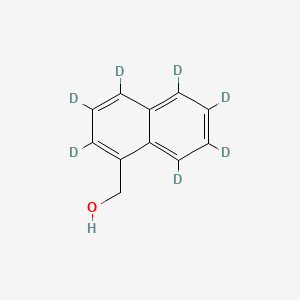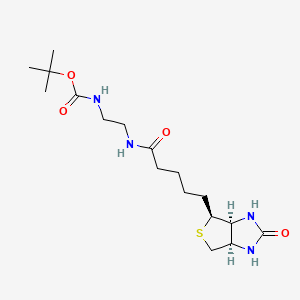
N-Boc-Biotiniletilendiamina
Descripción general
Descripción
N-Boc-Biotinylethylenediamine is an organic compound with the chemical formula C17H30N4O4S and a molecular weight of 386.51 g/mol . It is a derivative of biotin, containing a biotin group and an acylated ethylenediamine group, with the ethylenediamine group protected by N-tert-butoxycarbonyl (N-Boc) . This compound is commonly used as a biotinylating reagent in biochemical assays and molecular biology research .
Aplicaciones Científicas De Investigación
N-Boc-Biotinylethylenediamine has a wide range of applications in scientific research :
Chemistry: Used as a biotinylating reagent to label molecules for detection and analysis.
Biology: Facilitates the study of protein-protein and protein-DNA interactions by introducing biotin tags.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Utilized in the production of biotinylated compounds for various industrial applications.
Mecanismo De Acción
Target of Action
N-Boc-Biotinylethylenediamine is a derivative of biotin . Biotin, also known as vitamin B7, is a coenzyme for carboxylase enzymes, involved in the synthesis of fatty acids, isoleucine, and valine, and it plays a role in gluconeogenesis . .
Mode of Action
Given its structure, which includes a biotin moiety and an ethylenediamine group protected by an n-boc (n-tert-butoxycarbonyl) group , it can be inferred that it might interact with its targets in a manner similar to biotin. Biotin acts by binding to biotin-dependent enzymes, which are then able to carry out various metabolic reactions .
Biochemical Pathways
As a biotin derivative, it might be involved in the same biochemical pathways as biotin, such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis .
Análisis Bioquímico
Biochemical Properties
N-Boc-Biotinylethylenediamine plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . It is used for the protection of amines in organic synthesis . The N-Boc group has a widely useful functionality for the protection of amine among various protecting groups .
Cellular Effects
It is known that the N-Boc group is stable towards most nucleophiles and bases . This stability could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-Boc-Biotinylethylenediamine involves the protection of amines. The N-Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that selective N-Boc protection can be achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that the product has good stability and does not degrade quickly.
Metabolic Pathways
It is known that the N-Boc group is stable towards most nucleophiles and bases , which could potentially interact with various enzymes or cofactors in the cell.
Métodos De Preparación
The synthesis of N-Boc-Biotinylethylenediamine typically involves the following steps :
Reaction of Biotin with Acid Chloride or Anhydride: Biotin is reacted with an acid chloride or anhydride to introduce an amidoethylamine group.
Reaction with Ethylenediamine: The resulting intermediate is then reacted with ethylenediamine, with the ethylenediamine group being protected by N-Boc.
Purification: The final product is purified through appropriate methods to obtain N-Boc-Biotinylethylenediamine.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
N-Boc-Biotinylethylenediamine undergoes various chemical reactions, including :
Deprotection: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Biotinylation: It can react with other molecules to introduce a biotin tag, facilitating the study of molecular interactions.
Common reagents and conditions used in these reactions include acidic conditions for deprotection and specific coupling agents for biotinylation . The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .
Comparación Con Compuestos Similares
N-Boc-Biotinylethylenediamine is unique due to its specific structure and biotinylating capabilities . Similar compounds include :
N-Hydroxysuccinimide (NHS)-Biotin: Another biotinylating reagent used for labeling proteins and other molecules.
Biotin-PEG-NH2: A biotinylated polyethylene glycol derivative used for similar applications.
Compared to these compounds, N-Boc-Biotinylethylenediamine offers distinct advantages in terms of stability and ease of use in various biochemical assays .
Propiedades
IUPAC Name |
tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652484 | |
| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225797-46-6 | |
| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
